molecular formula C10H18O B8137487 (4Z,7Z)-deca-4,7-dien-1-ol

(4Z,7Z)-deca-4,7-dien-1-ol

Cat. No. B8137487
M. Wt: 154.25 g/mol
InChI Key: NKODDQZVUPANMP-CWWKMNTPSA-N
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Description

(4Z,7Z)-deca-4,7-dien-1-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Z,7Z)-deca-4,7-dien-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z,7Z)-deca-4,7-dien-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carless and Batten (1987) explored the photosensitized oxidation of similar compounds, yielding dienyl hydroperoxides, which could be analogous to (4Z,7Z)-deca-4,7-dien-1-ol applications in lipid systems (Carless & Batten, 1987).

  • Shakhmaev et al. (2017) demonstrated the use of a synthesized ethyl-(2E,4Z)-deca-2,4-dienoate for the stereoselective synthesis of pear ester, hinting at potential applications in fragrance and flavor industries (Shakhmaev et al., 2017).

  • Clarke et al. (2007) improved the synthesis of a related compound, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, enhancing throughput and yield, which could be relevant for manufacturing processes (Clarke et al., 2007).

  • Kolodziej (1986) synthesized a novel biflavanoid related to (4Z,7Z)-deca-4,7-dien-1-ol, indicating potential applications in organic chemistry and pharmacology (Kolodziej, 1986).

  • Harmata (2010) explored the (4+3)-cycloaddition of allylic cations to dienes, a method relevant for synthesizing seven-membered rings, with implications in natural product synthesis (Harmata, 2010).

  • Shibata, Tsuji, and Nishida (1980) studied the cycloaddition of dispiro[2.2.2.2]deca-4,9-diene, useful in the formation of complex molecular structures (Shibata, Tsuji & Nishida, 1980).

  • Herczegh et al. (1989) investigated the intramolecular Diels-Alder reaction of sugar-based 1,7(E,Z),9-decatrienes, leading to specific enantiomers, which could be important in stereoselective synthesis (Herczegh et al., 1989).

properties

IUPAC Name

(4Z,7Z)-deca-4,7-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKODDQZVUPANMP-CWWKMNTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z,7Z)-deca-4,7-dien-1-ol

CAS RN

104188-11-6
Record name (4Z,7Z)-4,7-Decadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104188-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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